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Compound of Interest

Compound Name: N-Cbz-guanidine

Cat. No.: B2422506 Get Quote

Technical Guide: N-Cbz-Guanidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-guanidine (benzyl N-

(diaminomethylidene)carbamate), a key synthetic intermediate. The document details its

chemical properties, representative synthesis, and applications in organic chemistry,

particularly in the development of novel molecular architectures.

Core Compound Data
N-Cbz-guanidine is a guanidine derivative where one of the nitrogen atoms is protected by a

benzyloxycarbonyl (Cbz) group. This protection strategy is crucial for modulating the high

basicity of the guanidine moiety, rendering it a more manageable reagent in complex synthetic

pathways.

Physicochemical and Structural Information
The following table summarizes the key quantitative data for N-Cbz-guanidine. It is important

to note that while core identifiers are well-established, specific experimental data such as

melting point and solubility are not consistently reported in publicly available literature.
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Property Value Source

CAS Number 16706-54-0 [PubChem]

Molecular Formula C₉H₁₁N₃O₂ [PubChem]

Molecular Weight 193.20 g/mol [PubChem]

IUPAC Name

benzyl N-

(diaminomethylidene)carbamat

e

[PubChem]

Calculated XLogP3 1.4 [PubChem]

Hydrogen Bond Donor Count 2 [PubChem]

Hydrogen Bond Acceptor

Count
3 [PubChem]

Rotatable Bond Count 3 [PubChem]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of N-Cbz-guanidine is not

readily available in the reviewed literature, a representative procedure for a related mono-Cbz

protected guanidine, N-Benzyl, N'-Cbz-guanidine, is presented here to illustrate the general

synthetic approach. This method highlights the key steps and reagents involved in the

preparation of such compounds.

Representative Synthesis: Preparation of N-Benzyl, N'-
Cbz-guanidine
This protocol is adapted from a known procedure for the synthesis of mono-Cbz protected

guanidines.

Materials:

Potassium carbobenzyloxycyanamide

Acetonitrile
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Trimethylsilyl chloride

Benzylamine

Methanol

Diethyl ether

Procedure:

A flame-dried 250-mL single-necked round-bottomed flask equipped with a magnetic stirring

bar is placed under a nitrogen atmosphere.

The flask is charged with potassium carbobenzyloxycyanamide (30.0 mmol).

Acetonitrile (100 mL) is added, and the mixture is stirred vigorously for 15 minutes.

Trimethylsilyl chloride is then added, and the reaction is stirred for an additional period.

Benzylamine is subsequently introduced to the reaction mixture.

Upon completion of the reaction, the solvent is removed under reduced pressure.

The residue is then taken up in methanol and stirred.

The product is precipitated by the addition of diethyl ether and collected by filtration.

Applications in Organic Synthesis
N-Cbz-guanidine is a valuable reagent for the introduction of a protected guanidine group in

the synthesis of more complex molecules. One of its notable applications is in the preparation

of N-protected amino acid-derived guanidine organocatalysts.

Experimental Protocol: Synthesis of an N-Cbz-
Guanidine-Containing Organocatalyst
This protocol describes the synthesis of an organocatalyst using N-Cbz-guanidine as a key

reagent.
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Materials:

N-Cbz-L-proline

1,1'-Carbonyldiimidazole (CDI)

Dry N,N-Dimethylformamide (DMF)

N-Cbz-guanidine

Procedure:

N-Cbz-L-proline is dissolved in dry DMF in a reaction vessel under an inert atmosphere.

The solution is cooled to 0 °C.

1,1'-Carbonyldiimidazole (CDI) is added to the solution to activate the carboxylic acid.

The reaction mixture is stirred at 0 °C for a designated period to allow for the formation of the

acylimidazolide intermediate.

A solution of N-Cbz-guanidine in dry DMF is then added to the reaction mixture.

The reaction is allowed to proceed at room temperature for 24-72 hours.

Following the reaction, the product is isolated and purified using standard chromatographic

techniques.

Logical and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and

workflows related to N-Cbz-guanidine.

Caption: Workflow for the synthesis of an organocatalyst using N-Cbz-guanidine.

Signaling Pathways and Biological Activity
There is limited information in the scientific literature describing a direct role for N-Cbz-
guanidine in specific biological signaling pathways. Its primary utility is as a synthetic
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intermediate. However, the guanidinium group, which N-Cbz-guanidine can introduce into

molecules, is of significant interest in medicinal chemistry. Guanidine and its derivatives are

known to interact with various biological targets. For instance, some guanidine compounds act

as inhibitors of voltage-gated potassium (Kv) channels. The proposed mechanism involves the

guanidinium ion binding within the intracellular pore of the channel, which can stabilize a closed

state.

The Cbz protecting group on N-Cbz-guanidine is designed to be removed under specific

conditions, unmasking the guanidine functionality at a desired stage of a synthesis. This allows

for the strategic incorporation of the biologically active guanidinium moiety into potential drug

candidates.

Caption: General mechanism of action for some guanidine compounds as Kv channel

inhibitors.

To cite this document: BenchChem. [N-Cbz-guanidine CAS number and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2422506#n-cbz-guanidine-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2422506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

